(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Brand Name: Vulcanchem
CAS No.: 951929-57-0
VCID: VC7259732
InChI: InChI=1S/C23H17ClN2O3/c24-19-7-2-1-5-15(19)11-21-22(27)17-8-9-20-18(23(17)29-21)13-26(14-28-20)12-16-6-3-4-10-25-16/h1-11H,12-14H2/b21-11-
SMILES: C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)OCN1CC5=CC=CC=N5
Molecular Formula: C23H17ClN2O3
Molecular Weight: 404.85

(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

CAS No.: 951929-57-0

Cat. No.: VC7259732

Molecular Formula: C23H17ClN2O3

Molecular Weight: 404.85

* For research use only. Not for human or veterinary use.

(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one - 951929-57-0

Specification

CAS No. 951929-57-0
Molecular Formula C23H17ClN2O3
Molecular Weight 404.85
IUPAC Name (2Z)-2-[(2-chlorophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Standard InChI InChI=1S/C23H17ClN2O3/c24-19-7-2-1-5-15(19)11-21-22(27)17-8-9-20-18(23(17)29-21)13-26(14-28-20)12-16-6-3-4-10-25-16/h1-11H,12-14H2/b21-11-
Standard InChI Key AZPWYHMSRBSBIO-NHDPSOOVSA-N
SMILES C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)OCN1CC5=CC=CC=N5

Introduction

The compound "(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e] oxazin-3(7H)-one" belongs to a class of heterocyclic compounds with potential applications in medicinal chemistry. Its structure contains a benzofurooxazine core fused with functional groups such as a chlorobenzylidene moiety and a pyridinylmethyl substituent. These structural features suggest it may exhibit biological activity, warranting further investigation.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from benzofuran derivatives. The following steps are hypothesized based on related literature:

  • Formation of the Benzofurooxazine Core:

    • Cyclization of a benzofuran precursor with an appropriate amine and aldehyde under acidic or basic conditions.

  • Introduction of the Chlorobenzylidene Group:

    • Reaction with 2-chlorobenzaldehyde under basic conditions to form the (Z)-benzylidene derivative.

  • Attachment of the Pyridinylmethyl Group:

    • Alkylation using pyridin-2-ylmethyl halides.

These steps are supported by spectroscopic techniques such as IR, NMR, and MS for structural confirmation.

Potential Applications

The compound's structure suggests potential pharmacological uses due to its heterocyclic nature and functional group diversity:

  • Antimicrobial Activity:

    • The presence of a chlorinated aromatic system and nitrogen-containing heterocycles is often associated with antibacterial or antifungal properties.

  • Anti-inflammatory Potential:

    • Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Enzyme Inhibition:

    • The oxazine moiety may interact with enzymatic active sites, making it a candidate for enzyme inhibition studies.

Biological Activity Studies

While specific data for this compound are unavailable in the provided sources, related compounds have demonstrated significant activity:

  • COX Inhibition: Compounds with benzofuran or oxazine cores have shown selectivity for COX-2 inhibition in anti-inflammatory assays .

  • Lipoxygenase Inhibition: Molecular docking studies of similar structures suggest potential as lipoxygenase inhibitors .

Table 2: Biological Activity Comparisons

Compound ClassActivity TypeReference Example
Benzofuran DerivativesCOX-2 Inhibition
Oxazine-Based MoleculesLipoxygenase Inhibition

Spectroscopic Characterization

Spectroscopic techniques play a crucial role in confirming the structure:

  • Infrared Spectroscopy (IR):

    • Expected bands: C=O stretching (~1700 cm⁻¹), C=N stretching (~1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals corresponding to aromatic protons, methylene groups, and the benzylidene proton.

    • 13C^{13}C-NMR: Peaks for carbonyl carbon and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~366 m/z confirming molecular weight.

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